![molecular formula C10H11BrN2 B3032136 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 1147015-11-9](/img/structure/B3032136.png)
7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole
Overview
Description
7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole (7-BBD) is an organic compound with a wide range of applications in scientific research. 7-BBD is a versatile molecule, with potential applications in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used as a reagent in organic chemistry and as a catalyst in drug synthesis. 7-BBD is a relatively new compound, but its potential applications have already been explored in a variety of areas.
Scientific Research Applications
7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole has many potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in drug synthesis. This compound has also been used to synthesize a variety of pharmaceuticals, biochemicals, and other organic compounds. Additionally, this compound has been used in the synthesis of a variety of organometallic compounds and to study the reactivity of certain organic molecules.
Mechanism of Action
7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole acts as an electrophile in organic synthesis. It can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies, this compound has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. This compound has also been found to be an inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Advantages and Limitations for Lab Experiments
7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short time. Additionally, this compound is a relatively stable compound and is not easily degraded. However, this compound is also a relatively toxic compound, and should be handled with caution in the lab.
Future Directions
7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole has potential applications in a variety of areas, including pharmaceuticals, biochemicals, and other organic compounds. Additionally, this compound could be used in the synthesis of novel organometallic compounds and to study the reactivity of certain organic molecules. Further research could also be conducted to explore the potential biochemical and physiological effects of this compound.
properties
IUPAC Name |
7-bromo-1-propan-2-ylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-3-4-8(11)10(9)13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNAKPJRVSACQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266229 | |
Record name | 7-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1147015-11-9 | |
Record name | 7-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147015-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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